molecular formula C18H22N4O4 B2414466 2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396815-48-7

2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No. B2414466
CAS RN: 1396815-48-7
M. Wt: 358.398
InChI Key: DYPQQKCUXWAPBZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide, also known as JNJ-28312141, is a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B) enzyme. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.

Scientific Research Applications

Antifungal and Antimicrobial Applications

2-(3,4-Dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide, and its derivatives, have shown promising applications in antifungal and antimicrobial research. For instance, derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida species and show antifungal activity against Aspergillus species. Optimization of these compounds has led to derivatives with broad antifungal activity against various fungi species, including molds and dermatophytes, with in vivo efficacy demonstrated in murine models of systemic Candida albicans infection (Bardiot et al., 2015). Another study synthesized derivatives from 4-(4-aminophenyl)morpholin-3-one molecules, exploring their antimicrobial activity against selected bacterial and fungal strains, showcasing the therapeutic potential of these compounds in combating microbial infections (Majithiya & Bheshdadia, 2022).

Antinociceptive Effects

Research on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a compound with a similar structure, revealed significant antinociceptive effects, indicating its potential for treating inflammatory pain. This compound demonstrated high σ1 receptor affinity and selectivity, contributing to its analgesic properties in vivo, particularly in reducing formalin-induced nociception through local peripheral and intrathecal administration (Navarrete-Vázquez et al., 2016).

Antibacterial and Antifungal Activities

Biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides have been synthesized and assessed for their in vitro antibacterial and antifungal activities. Certain derivatives exhibited excellent antibacterial activity against specific bacterial strains and showed inhibition against various fungal strains, indicating their potential for developing new antimicrobial agents (Kanagarajan et al., 2010).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-24-14-4-3-13(9-15(14)25-2)10-18(23)21-16-11-17(20-12-19-16)22-5-7-26-8-6-22/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPQQKCUXWAPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide

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